molecular formula C15H17BrN2O2S B13375778 4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide

4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide

Cat. No.: B13375778
M. Wt: 369.3 g/mol
InChI Key: KCQWSPKEELICQM-UHFFFAOYSA-N
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Description

4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps, including the introduction of the bromine atom, the isopropyl group, and the pyridinyl group onto the benzenesulfonamide core. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom using bromine or a brominating agent under controlled conditions.

    Isopropylation: Addition of the isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Pyridinylation: Coupling of the pyridinyl group using a suitable coupling reagent, such as a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactions, use of automated reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may yield amines, and substitution may yield various substituted benzenesulfonamides.

Scientific Research Applications

4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-isopropyl-5-methylphenol: Similar structure but lacks the pyridinyl group.

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a benzamide core instead of a benzenesulfonamide core.

Uniqueness

4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyridinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

4-bromo-5-methyl-2-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C15H17BrN2O2S/c1-10(2)13-9-14(16)11(3)8-15(13)21(19,20)18-12-4-6-17-7-5-12/h4-10H,1-3H3,(H,17,18)

InChI Key

KCQWSPKEELICQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

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